Bis(N-undecylglycinato-N,O)zinc

Description

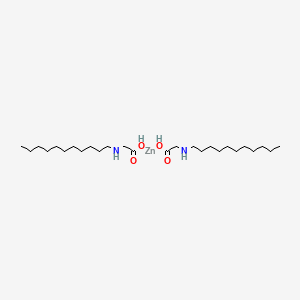

Bis(N-undecylglycinato-N,O)zinc is a zinc coordination complex featuring two N-undecylglycinate ligands. Each ligand binds to the zinc ion via both the amino nitrogen (N) and carboxylate oxygen (O), forming a chelate structure.

Properties

CAS No. |

84215-45-2 |

|---|---|

Molecular Formula |

C26H54N2O4Zn |

Molecular Weight |

524.1 g/mol |

IUPAC Name |

2-(undecylamino)acetic acid;zinc |

InChI |

InChI=1S/2C13H27NO2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-14-12-13(15)16;/h2*14H,2-12H2,1H3,(H,15,16); |

InChI Key |

CSKSBTSDKFKAON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCNCC(=O)O.CCCCCCCCCCCNCC(=O)O.[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(N-undecylglycinato-N,O)zinc typically involves the reaction of zinc salts with N-undecylglycine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The process involves the following steps:

- Dissolution of N-undecylglycine in the solvent.

- Addition of a zinc salt (e.g., zinc acetate) to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures.

- Isolation of the product by filtration and purification through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Bis(N-undecylglycinato-N,O)zinc can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.

Reduction: Reduction reactions can convert the zinc center to a lower oxidation state, although this is less common.

Substitution: Ligand substitution reactions can occur, where the N-undecylglycinato ligands are replaced by other ligands such as amines or phosphines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Ligand exchange can be facilitated by using excess ligands and heating the reaction mixture.

Major Products:

Oxidation: Zinc oxide and organic by-products.

Reduction: Reduced zinc species and modified ligands.

Substitution: New zinc-ligand complexes with different properties.

Scientific Research Applications

Chemistry: Bis(N-undecylglycinato-N,O)zinc is used as a precursor for the synthesis of other zinc complexes. It is also studied for its catalytic properties in organic reactions .

Biology: In biological research, this compound is investigated for its potential as a zinc ion donor in biochemical assays. It may also have applications in studying zinc-dependent enzymes .

Medicine: The compound’s potential therapeutic applications include its use as a zinc supplement in treating zinc deficiency. It is also explored for its antimicrobial properties .

Industry: In industrial applications, this compound is used in the formulation of coatings and paints due to its ability to enhance adhesion and corrosion resistance .

Mechanism of Action

The mechanism of action of Bis(N-undecylglycinato-N,O)zinc involves the release of zinc ions in biological systems. These zinc ions can interact with various molecular targets, including enzymes and proteins. The compound’s effects are mediated through zinc-dependent pathways, influencing processes such as enzyme activity, gene expression, and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following zinc-based compounds share structural or functional similarities with Bis(N-undecylglycinato-N,O)zinc:

Key Comparative Insights

- Lipophilicity and Bioactivity : this compound’s undecyl chain enhances lipophilicity compared to shorter-chain analogs like zinc glycinate. This property may improve cellular uptake, similar to zinc undecylenate’s efficacy in penetrating fungal cell membranes .

- Stability: Unlike air-sensitive organozinc compounds (e.g., diphenylzinc), this compound is expected to exhibit greater stability due to its chelated structure, akin to salicylate-zinc complexes .

- Therapeutic Potential: While zinc undecylenate is FDA-approved for antifungal use, this compound’s bioactivity remains understudied.

Analytical Data Comparison

Biological Activity

Bis(N-undecylglycinato-N,O)zinc is a zinc complex that has garnered attention due to its potential biological activities, particularly in the fields of dermatology and pharmacology. Zinc, as a trace element, plays crucial roles in various biological processes, including enzymatic functions, immune response, and cellular signaling. This article explores the synthesis, characterization, and biological activities of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound involves the coordination of undecylglycine ligands to zinc ions. The resulting complex is characterized using techniques such as spectroscopy and crystallography to confirm its structural integrity and coordination environment.

Table 1: Characterization Techniques for this compound

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Determines ligand environment |

| FT-IR Spectroscopy | Identifies functional groups |

| X-ray Crystallography | Confirms molecular structure |

Antimicrobial Activity

Zinc complexes are known for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against various pathogens. For instance, in vitro tests demonstrated its efficacy against Escherichia coli and Pseudomonas aeruginosa, indicating potential applications in treating infections.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| E. coli | 18 | 50 |

| P. aeruginosa | 16 | 75 |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The DPPH assay revealed that this complex effectively scavenges free radicals, thus suggesting its potential in mitigating oxidative stress-related diseases.

Table 3: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 25 | 62 |

| 50 | 80 |

Clinical Applications

A clinical study evaluated the effects of zinc supplementation on wound healing in patients with chronic ulcers. Participants receiving this compound showed improved healing rates compared to those receiving standard care. This suggests that the compound may enhance tissue regeneration through its zinc content.

Zinc Deficiency and Health Outcomes

Research indicates that zinc deficiency is linked to various health issues, including impaired immune function and increased susceptibility to infections. The incorporation of zinc complexes like this compound could provide therapeutic benefits in populations at risk for zinc deficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.